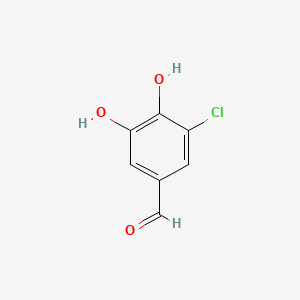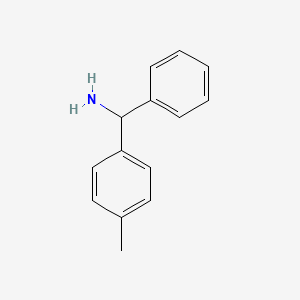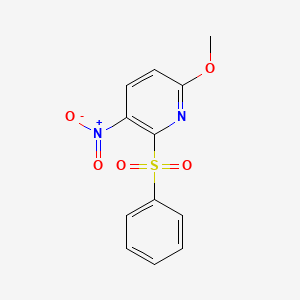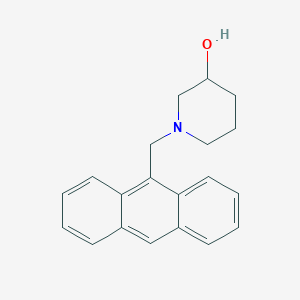
3-Chloro-4,5-dihydroxybenzaldehyde
Overview
Description
3-Chloro-4,5-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H5ClO3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of compounds similar to 3-Chloro-4,5-dihydroxybenzaldehyde, such as hydrazones, quinazolines, and Schiff bases, can be achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide). The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular structure of 3-Chloro-4,5-dihydroxybenzaldehyde consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The average mass is 172.566 Da and the monoisotopic mass is 171.992722 Da .Physical And Chemical Properties Analysis
The boiling point of 3-Chloro-4,5-dihydroxybenzaldehyde is predicted to be 267.8±35.0 °C, and the density is predicted to be 1.570±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 7.57±0.23 .Scientific Research Applications
Proteomics Research
“3-Chloro-4,5-dihydroxybenzaldehyde” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and in the study of biochemical processes involving proteins.
Synthesis of Complex Structures
This compound is used as a building block in the synthesis of more complex structures . It can be used to create larger, more complex molecules for various applications in chemical and pharmaceutical research.
Synthesis of Terbutaline
It is also used in the synthesis of terbutaline , which is an important bronchodilator used in the treatment of asthma and other conditions that involve constricted airways.
Chemical Properties Study
The study of the chemical properties of “3-Chloro-4,5-dihydroxybenzaldehyde” is another application . Researchers can investigate its reactivity, stability, and other chemical properties, which can provide valuable information for its potential uses in various fields.
Mechanism of Action
Result of Action
3-Chloro-4,5-dihydroxybenzaldehyde has been shown to inhibit adipogenesis in 3T3-L1 adipocyte cells. It suppresses differentiation and decreases lipid accumulation and triglycerides contents in these cells . This suggests that the compound may have potential therapeutic applications in conditions related to lipid metabolism.
properties
IUPAC Name |
3-chloro-4,5-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNPYEYJHJEDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955640 | |
| Record name | 3-Chloro-4,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,5-dihydroxybenzaldehyde | |
CAS RN |
34098-18-5 | |
| Record name | Benzaldehyde, 3-chloro-4,5-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034098185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4,5-dihydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 3-chloro-4,5-dihydroxybenzaldehyde in inhibiting adipogenesis?
A1: The research demonstrates that 3-chloro-4,5-dihydroxybenzaldehyde inhibits adipogenesis in 3T3-L1 adipocytes, a cell line widely used to study adipogenesis. This inhibition is achieved by:
- Regulation of adipogenic transcription factors: The compound downregulates the expression of key transcription factors involved in adipogenesis, such as PPARγ and C/EBPα. [] These transcription factors play a crucial role in the differentiation of preadipocytes into mature adipocytes (fat cells).
- Activation of AMPK: 3-chloro-4,5-dihydroxybenzaldehyde activates AMPK, an enzyme that plays a central role in cellular energy homeostasis. [] Activation of AMPK promotes catabolic processes (energy expenditure) and inhibits anabolic processes (energy storage), which contributes to the suppression of adipogenesis.
Q2: Are there any in vitro studies demonstrating the efficacy of 3-chloro-4,5-dihydroxybenzaldehyde in inhibiting adipogenesis?
A2: Yes, the study utilized 3T3-L1 adipocytes as an in vitro model. The researchers found that treatment with 3-chloro-4,5-dihydroxybenzaldehyde effectively reduced lipid accumulation during adipogenesis in a dose-dependent manner. [] This effect was confirmed by Oil Red O staining, a technique used to visualize lipids in cells.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z,6Z)-2,6-bis[(1,5-dimethylpyrazol-4-yl)methylidene]cyclohexan-1-one](/img/structure/B1223466.png)
![N-[(2-fluorophenyl)methyl]-2-thiophenecarboxamide](/img/structure/B1223468.png)
![5-bromo-N-[[(4-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1223470.png)
![2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1223472.png)

![N-[2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethenyl]-4-morpholinecarboxamide](/img/structure/B1223475.png)
![(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester](/img/structure/B1223476.png)


![3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone](/img/structure/B1223484.png)
![4-ethyl-5-methyl-N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]-3-thiophenecarboxamide](/img/structure/B1223485.png)

![N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1223489.png)
